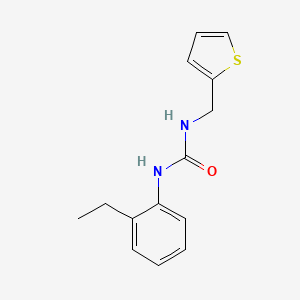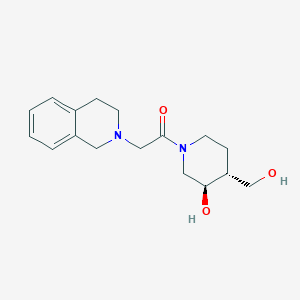
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea, also known as ETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETU is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleic acids and proteins. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, and ribonucleotide reductase, an enzyme involved in the synthesis of RNA. This compound has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. This compound has been shown to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under normal laboratory conditions and is soluble in various solvents, making it easy to handle and use in experiments. This compound also has low toxicity, making it safe to use in cell culture and animal experiments. However, this compound has some limitations, including its potential to interfere with other enzymes and its limited efficacy in some applications.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea, including its potential applications in cancer therapy, material science, and agriculture. Further studies are needed to understand the mechanism of action of this compound and its potential interactions with other enzymes. The development of new synthesis methods for this compound could also lead to improved yields and lower costs. In addition, the use of this compound as a crosslinking agent for rubber could be further explored to improve the mechanical properties of rubber products. Finally, the potential use of this compound as a fungicide in agriculture could be further studied to develop more effective and sustainable crop protection strategies.
Conclusion
This compound is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. Further research on this compound could lead to the development of new and innovative applications in medicine, material science, and agriculture.
Métodos De Síntesis
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea can be synthesized through various methods, including the reaction of 2-ethylphenyl isocyanate with 2-thienylmethylamine in the presence of a catalyst. Another method involves the reaction of 2-ethylphenyl isocyanate with 2-thiophenemethanol in the presence of a base. The synthesis of this compound has also been achieved through the reaction of 2-ethylphenyl isocyanate with thiosemicarbazide, followed by cyclization with acetic anhydride. These methods have been optimized to achieve high yields of this compound.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been used as a fungicide to control various fungal diseases in crops. This compound has also been studied for its potential antitumor activity, with promising results in preclinical studies. In material science, this compound has been used as a crosslinking agent for rubber, resulting in improved mechanical properties.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-11-6-3-4-8-13(11)16-14(17)15-10-12-7-5-9-18-12/h3-9H,2,10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPVDYJSXBLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)
![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)
